REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.P([O-])(O)(O)=[O:10].[Na+].OO.Cl([O-])=O.[Na+]>O.C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:10])=[O:8])[S:5][CH:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
After cooling this mixture on an ice-salt bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the solid was suspended in a mixture of water (175 mL) and 1 N hydrochloric acid (4 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at rt
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solid was collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
washed with water (2×150 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 334.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |